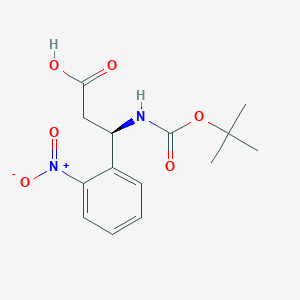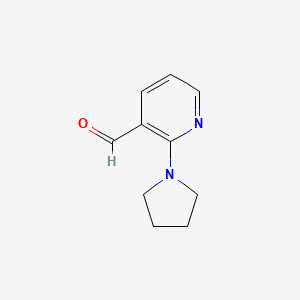
2-(1-Pyrrolidinyl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Pyrrolidinyl)nicotinaldehyde is a compound that can be associated with the pyridine nucleotide cycle and is related to nicotinamide, a product of the degradation of pyridine nucleotides such as NAD and NADP . It is structurally related to various pyridine and pyrrolidine derivatives, which are often explored for their potential biological activities and as intermediates in the synthesis of pharmaceutical compounds.
Synthesis Analysis
The synthesis of related compounds involves several steps starting from basic pyridine structures. For instance, a hexahydropyrrolo[3,2-f]pyrindine skeleton, which is a tricyclic nicotine analogue, was constructed from a key intermediate via intramolecular azomethine ylide-alkene [3 + 2] cycloaddition . Another synthesis approach for a pyridine derivative involved a palladium-catalyzed cyanation/reduction sequence . Additionally, bridged nicotinates with pyridinophane skeletons were synthesized using a unique pyridine-formation reaction . These methods highlight the versatility and complexity of synthesizing pyridine-related compounds, which could be applicable to the synthesis of 2-(1-Pyrrolidinyl)nicotinaldehyde.
Molecular Structure Analysis
The molecular structure of 2-(1-Pyrrolidinyl)nicotinaldehyde would be expected to contain a pyridine ring attached to an aldehyde group and a pyrrolidine ring. The stereochemistry and conformation of such compounds are crucial, as evidenced by the synthesis of stereoisomers of pyrrolidinyl-benzodioxane derivatives, which showed varying affinities for the alpha4beta2 nicotinic acetylcholine receptor . The molecular structure directly influences the biological activity and interaction with biological targets.
Chemical Reactions Analysis
Compounds similar to 2-(1-Pyrrolidinyl)nicotinaldehyde can participate in various chemical reactions. For example, nicotinamide derivatives have been used as catalysts in the synthesis of 2-amino-3-cyanopyridines . The Claisen-Schmidt condensation was employed to synthesize pyridinyl analogues of dibenzylideneacetone, which displayed diverse biological activities . These reactions demonstrate the reactivity of the pyridine and pyrrolidine moieties in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1-Pyrrolidinyl)nicotinaldehyde would likely be influenced by its functional groups. For instance, the presence of the aldehyde group would contribute to its reactivity in condensation reactions . The pyrrolidine ring could affect the compound's solubility and stability, as seen in the synthesis of nicotinamide derivatives . The stereochemistry could also play a significant role in the compound's affinity for biological receptors .
科学的研究の応用
Synthesis and Reactions
2-(1-Pyrrolidinyl)nicotinaldehyde plays a critical role in the synthesis of various heterocyclic compounds. For instance, it reacts with 2-cyanoethanethioamide to produce 2-cyano-3-pyridin-3-ylprop-2-enethioamide, which further reacts to yield 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. These compounds have significant potential in creating diverse heterocyclic compounds with potential applications in various fields including pharmaceuticals and material science (Attaby et al., 2007).
Biocatalysis and Redox Chemistry
In the field of biocatalysis and redox chemistry, 2-(1-Pyrrolidinyl)nicotinaldehyde derivatives, particularly nicotinamide cofactor analogues, are gaining interest. These analogues are used for hydride transfer in redox reactions, both enzymatic and chemical, due to their ability to mimic the natural redox coenzymes NAD+/NADH (Paul, Arends, & Hollmann, 2014).
Biochemical Evaluation
2-(1-Pyrrolidinyl)nicotinaldehyde derivatives have been extensively studied for their biochemical properties. One such study focused on nicotinamide derivatives, which found that these compounds exhibit similar functions and characteristics to the natural NADH. This similarity is crucial in biochemical applications, particularly in enzymatic reactions where they can mimic or enhance the function of natural coenzymes (Falcone et al., 2019).
Synthesis of Muscarinic Receptor Agonists
Nicotinaldehyde, a related compound to 2-(1-Pyrrolidinyl)nicotinaldehyde, has been used to synthesize a series of oxadiazoline iodides, which are potential muscarinic receptor agonists. This indicates the potential of 2-(1-Pyrrolidinyl)nicotinaldehyde in the synthesis of compounds with neurobiological applications (Hu et al., 2010).
Structural Characterization and Pharmaceutical Applications
Compounds synthesized from 2-(1-Pyrrolidinyl)nicotinaldehyde have been structurally characterized and evaluated for pharmaceutical properties. For instance, compounds synthesized via the condensation of substituted nicotinaldehyde and acetone have shown to inhibit the activation of NF-κB and the growth of certain cancer cells, as well as interrupting HIV-1 interactions (Cao et al., 2012).
Safety And Hazards
The safety data sheet for a similar compound, “(1-Pyrrolidinyl)nicotinic acid”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
将来の方向性
The future directions of “2-(1-Pyrrolidinyl)nicotinaldehyde” could involve further exploration of its potential therapeutic applications. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTACFSVJFQMXQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383389 |
Source


|
| Record name | 2-(1-pyrrolidinyl)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyrrolidinyl)nicotinaldehyde | |
CAS RN |
690632-39-4 |
Source


|
| Record name | 2-(1-pyrrolidinyl)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)
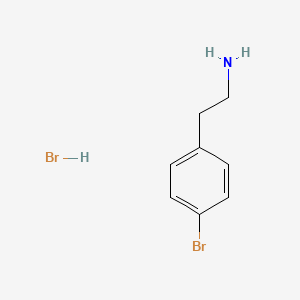
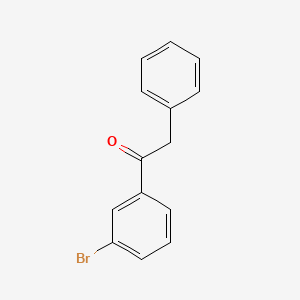
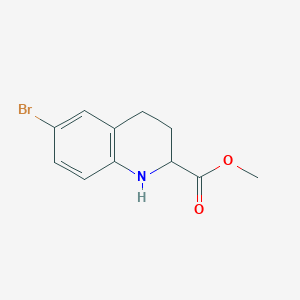
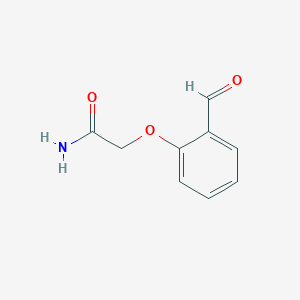
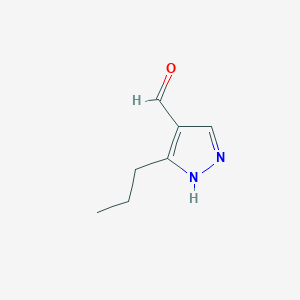
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)
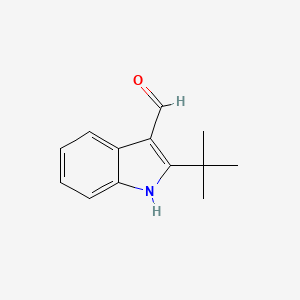


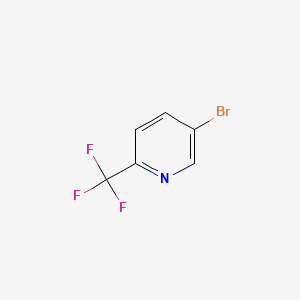
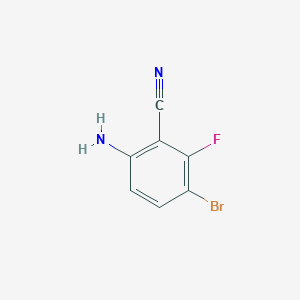
![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)
